4-(2-Biphenylyloxy)butyramidine hydrochloride
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Description
“4-(2-Biphenylyloxy)butyramidine hydrochloride” is a chemical compound with the molecular formula C16H19ClN2O1. It has a molecular weight of 290.79 g/mol1. This compound is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-(2-Biphenylyloxy)butyramidine hydrochloride”. However, it’s worth noting that the compound is usually available in stock for research purposes1.Molecular Structure Analysis
The molecular structure of “4-(2-Biphenylyloxy)butyramidine hydrochloride” is represented by the formula C16H19ClN2O1. This indicates that the compound is composed of 16 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom1.
Chemical Reactions Analysis
Specific information about the chemical reactions involving “4-(2-Biphenylyloxy)butyramidine hydrochloride” is not readily available. Further research and experimentation would be required to understand its reactivity and the types of reactions it can undergo.Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.788002. The boiling point is reported to be 404.8ºC at 760 mmHg2. However, the density and melting point are not specified2.Safety And Hazards
Future Directions
As “4-(2-Biphenylyloxy)butyramidine hydrochloride” is a compound intended for research use1, its future directions are likely to be determined by the outcomes of this research. It’s possible that further studies could reveal more about its properties and potential applications.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary research articles or experts in the field for the most detailed and reliable information. Also, please handle all chemicals with appropriate safety measures.
properties
IUPAC Name |
4-(2-phenylphenoxy)butanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c17-16(18)11-6-12-19-15-10-5-4-9-14(15)13-7-2-1-3-8-13;/h1-5,7-10H,6,11-12H2,(H3,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZECLVSEKSKEMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154968 |
Source
|
Record name | Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Biphenylyloxy)butyramidine hydrochloride | |
CAS RN |
125849-41-4 |
Source
|
Record name | Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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